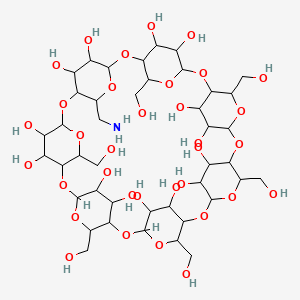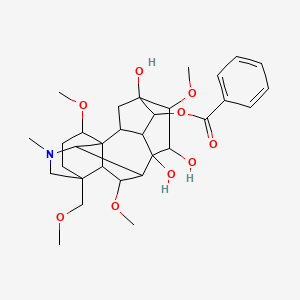
6-Azido-6-deoxy-b-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-6-deoxy-b-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. This compound is characterized by the substitution of an azido group (-N₃) at the 6th position of the glucose unit, replacing a hydroxyl group (-OH). The azido group imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-6-deoxy-b-cyclodextrin typically involves the following steps:
Monotosylation: β-cyclodextrin is first reacted with p-toluenesulfonyl chloride (tosyl chloride) to introduce a tosyl group at the 6th position, forming 6-tosyl-β-cyclodextrin.
Azidation: The tosyl group is then displaced by an azido group through a nucleophilic substitution reaction using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, crucial for the monotosylation and azidation steps.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 6-Azido-6-deoxy-b-cyclodextrin undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as triphenylphosphine (PPh₃) or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Click Chemistry: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or hydrogen gas with a palladium catalyst in ethanol.
Major Products:
Triazoles: Formed through click chemistry reactions.
Amino Derivatives: Formed through reduction of the azido group.
Scientific Research Applications
6-Azido-6-deoxy-b-cyclodextrin has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the development of functional materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 6-Azido-6-deoxy-b-cyclodextrin exerts its effects is primarily through its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. The azido group allows for further functionalization through click chemistry, enabling the attachment of various functional groups or biomolecules .
Comparison with Similar Compounds
6-Monoamino-6-deoxy-β-cyclodextrin: Similar to 6-Azido-6-deoxy-b-cyclodextrin but with an amino group instead of an azido group.
6-Monohalo-β-cyclodextrin Derivatives: These derivatives have halogen atoms (Cl, Br, I) at the 6th position.
Uniqueness: this compound is unique due to its azido group, which provides versatility in chemical modifications through click chemistry. This property makes it particularly valuable in applications requiring bioconjugation and the development of functional materials .
Properties
IUPAC Name |
5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCXSMYMLPAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69N3O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5,5-trideuterio-4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B8070163.png)
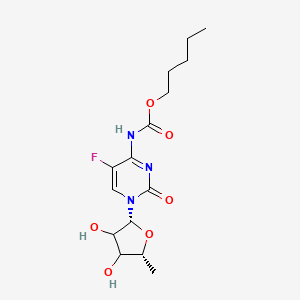
![N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B8070186.png)
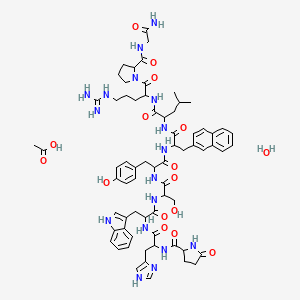
![5-[[2-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8070198.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B8070209.png)
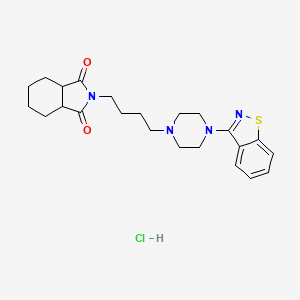
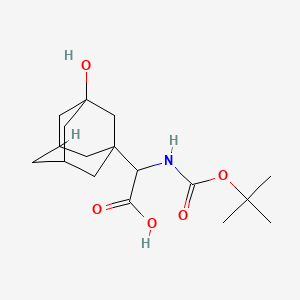
![Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-](/img/structure/B8070239.png)
![(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt](/img/structure/B8070253.png)

![3-[[10,15,20,25,30,35,40-Heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B8070265.png)
